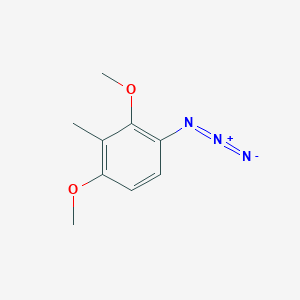
1-Azido-2,4-dimethoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2,4-dimethoxy-3-methylbenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features a benzene ring substituted with azido, methoxy, and methyl groups, making it a versatile molecule in organic chemistry.
Méthodes De Préparation
The synthesis of 1-Azido-2,4-dimethoxy-3-methylbenzene typically involves the introduction of the azido group to a pre-formed benzene derivative. One common method is the diazo transfer reaction, where a diazo compound is reacted with an azide source under mild conditions. This reaction is often facilitated by catalysts such as copper (I) isonitrile complexes . Industrial production methods may involve continuous flow microreactor setups to ensure safety and efficiency .
Analyse Des Réactions Chimiques
1-Azido-2,4-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common reagents used in these reactions include sodium azide, copper catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Azido-2,4-dimethoxy-3-methylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Azido-2,4-dimethoxy-3-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (I) complexes, which facilitate the formation of the triazole product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Azido-2,4-dimethoxy-3-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-methylbenzene: Lacks the methoxy groups, making it less versatile in certain chemical reactions.
1-Azido-4-methoxybenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Azido-3-methylbenzene: Another similar compound with different substitution, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
116138-00-2 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-azido-2,4-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11N3O2/c1-6-8(13-2)5-4-7(11-12-10)9(6)14-3/h4-5H,1-3H3 |
Clé InChI |
LCTABSGAZWGCAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)N=[N+]=[N-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


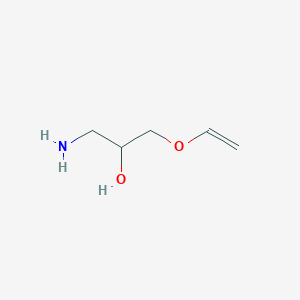
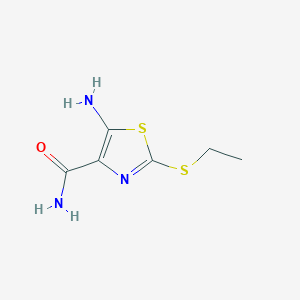
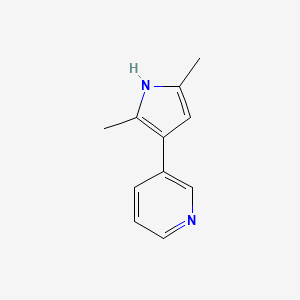

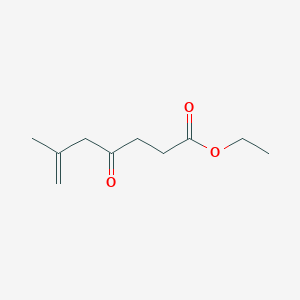
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
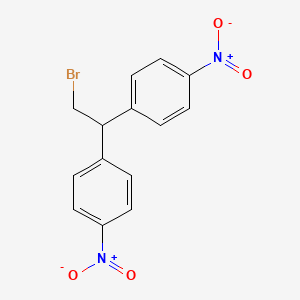
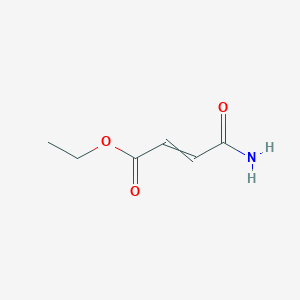


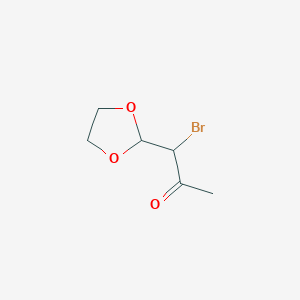
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)


